Tyrphostin B7 -

Tyrphostin B7

Catalog Number: EVT-467245
CAS Number:
Molecular Formula: C15H9N5
Molecular Weight: 259.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tyrphostin B7 typically involves multi-step organic reactions. While specific synthetic routes are not extensively detailed in the literature, it generally follows a pathway common to many tyrosine kinase inhibitors:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Formation of the Core Structure: The central scaffold of Tyrphostin B7 is constructed using coupling reactions that link various aromatic and aliphatic components.
  4. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological assays.

Technical details regarding specific reagents and conditions may vary based on the desired yield and purity but generally adhere to established protocols for synthesizing analogous compounds .

Molecular Structure Analysis

The molecular structure of Tyrphostin B7 can be represented by its chemical formula, which includes various functional groups characteristic of tyrosine kinase inhibitors. The structure typically features:

Specific data regarding bond angles, lengths, and stereochemistry can be derived from X-ray crystallography studies or computational modeling, although such detailed structural data for Tyrphostin B7 specifically may not be widely published .

Chemical Reactions Analysis

Tyrphostin B7 primarily engages in competitive inhibition of receptor tyrosine kinases. Its mechanism involves:

  1. Binding to Active Site: It competes with ATP for binding at the active site of the target kinase.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents the phosphorylation of substrate proteins essential for downstream signaling pathways.

The compound's reactivity can be influenced by various factors such as pH, temperature, and the presence of other cellular components that may modulate kinase activity .

Mechanism of Action

The mechanism of action for Tyrphostin B7 involves its role as an inhibitor of receptor tyrosine kinases. Upon binding to the target kinase:

  1. Inhibition of Signal Transduction: It disrupts the phosphorylation cascade initiated by ligand binding to receptors like the platelet-derived growth factor receptor.
  2. Alteration of Cellular Responses: This inhibition leads to decreased cell proliferation and survival signals, which is particularly relevant in cancer cells where these pathways are often dysregulated.

Data from studies indicate that Tyrphostin B7 can induce apoptosis in certain cancer cell lines by blocking these critical survival signals .

Physical and Chemical Properties Analysis

Tyrphostin B7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol depending on specific structural variants.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can vary based on storage conditions; it is recommended to store in a cool, dry place away from light.

These properties influence its application in laboratory settings and its effectiveness as a therapeutic agent .

Applications

Tyrphostin B7 has several scientific applications, particularly in cancer research:

  • Cancer Therapeutics: Investigated as a potential treatment option due to its ability to inhibit key signaling pathways involved in tumor growth.
  • Cell Signaling Studies: Used extensively in studies aimed at understanding the role of receptor tyrosine kinases in cellular processes such as proliferation and apoptosis.
  • Drug Development: Serves as a lead compound for developing more potent inhibitors targeting similar pathways.

Research continues into optimizing its structure for improved efficacy and reduced side effects, highlighting its significance in ongoing cancer therapies .

Introduction to Tyrphostins as Tyrosine Kinase Inhibitors

Historical Development and Discovery of Tyrphostin B7

The tyrphostin program originated from deliberate chemical synthesis efforts aimed at creating specific inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase activity. Early work demonstrated that tyrphostin AG 213 effectively blocked EGFR autophosphorylation in intact cells, validating the feasibility of targeting intracellular tyrosine kinases with membrane-permeable compounds [4]. This breakthrough stimulated systematic exploration of structurally related compounds, leading to the characterization of the Tyrphostin B series, including Tyrphostin B7 (also known as AG 213). The discovery timeline coincided with pivotal advances in immunology, particularly the identification of lymphocyte-specific kinases such as p56lck (Lck) [6].

Research revealed that Tyrphostin B7 possessed significant activity against Src-family kinases, especially Lck, which is essential for T-cell receptor (TCR) signal transduction. The temporal correlation between the characterization of Lck's role in immunoreceptor signaling (late 1980s) and Tyrphostin B7's development positioned this compound as a critical pharmacological probe for studying lymphocyte activation mechanisms [6]. Unlike earlier broad-spectrum kinase inhibitors, Tyrphostin B7 represented a shift toward target specificity, enabling researchers to dissect the contribution of individual kinases within complex signaling networks. Its development exemplified the transition from phenomenological observations to molecularly targeted intervention strategies in signal transduction research.

Table 1: Historical Milestones in Tyrphostin Development and Kinase Signaling Research

Time PeriodKey DiscoveryResearch Impact
Late 1970sIdentification of tyrosine phosphorylation by Tony HunterEstablished biological significance of tyrosine phosphorylation
Mid-1980sCloning and characterization of p56lck (Lck)Revealed lymphocyte-specific kinase critical for immune signaling
1988-1989Discovery of CD4/CD8-p56lck complexesDemonstrated physical association between co-receptors and signaling kinases in T cells [6]
Early 1990sDevelopment of Tyrphostin B7 (AG 213)Provided first-generation selective inhibitor for Src-family kinases including Lck
Mid-1990sApplication of Tyrphostin B7 in T-cell signaling studiesValidated Lck as essential initiator of TCR signaling cascade

Classification and Structural Specificity of Tyrphostin B7

Tyrphostin B7 belongs to the benzylidene malononitrile class of tyrphostins, characterized by a central chemical motif that confers distinct target selectivity profiles. Its chemical designation is α-cyano-(3,4-dihydroxy)-benzylidene malononitrile, representing a specific spatial arrangement of functional groups essential for kinase inhibition [4] [5]. The pharmacophore model of Tyrphostin B7 reveals critical structure-activity relationships: the dihydroxybenzene ring facilitates hydrogen bonding with kinase domains, the electron-withdrawing cyano group enhances electrophilicity, and the malononitrile moiety acts as a Michael acceptor capable of forming reversible covalent interactions with cysteine residues near the ATP-binding pocket [5] [9].

This specific architecture confers relative selectivity for Src-family kinases (IC50 ~5-10 µM for Lck) over receptor tyrosine kinases like EGFR (IC50 >100 µM) [4]. Molecular modeling studies suggest that Tyrphostin B7 occupies a region adjacent to the ATP-binding site in Lck, stabilizing an inactive conformation through interactions with the hinge region and activation loop. Unlike ATP-competitive inhibitors that directly mimic adenosine, Tyrphostin B7 exploits unique structural features of Src-family kinases, explaining its differential activity across the kinome. The compound's membrane permeability and rapid cellular uptake enable its effective use in intact cell systems for probing kinase-dependent signaling events.

Table 2: Structural and Functional Characteristics of Select Tyrphostins

TyrphostinChemical DesignationPrimary TargetsKey Structural Features
B7 (AG 213)α-cyano-(3,4-dihydroxy)-benzylidene malononitrileLck, Src, FynOrtho-dihydroxybenzene, cyano group, malononitrile
AG 825Tyrphostin AG-825ErbB2 (IC50 0.35 µM)Substituted acrylonitrile core [4]
AG 957Tyrphostin AG957Bcr-Abl (IC50 2.9 µM)Benzylidene malonate derivative [5] [7]
AG 1478Tyrphostin AG 1478EGFR (IC50 3 nM)Quinazoline core [9]

Role in Targeted Signal Transduction Inhibition

Tyrphostin B7 exerts its primary research utility through selective inhibition of Lck-mediated phosphorylation events at the apex of TCR signaling cascades. Upon TCR engagement with peptide-MHC complexes, CD4 or CD8 co-receptors recruit Lck via its interaction with their cytoplasmic domains [6] [8]. This spatial reorganization facilitates Lck-mediated phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex. Tyrphostin B7 (at 10-50 µM concentrations) effectively blocks this initiating event, preventing the recruitment and activation of ZAP-70 (zeta-chain-associated protein kinase 70), which normally amplifies the signal by phosphorylating adapter proteins like LAT (linker for activation of T cells) and SLP-76 [6] [8].

The compound's mechanism provides exceptional experimental control over early TCR signaling events, enabling researchers to dissect downstream consequences with temporal precision. Treatment of T lymphocytes with Tyrphostin B7 produces a characteristic blockade in calcium mobilization, failure of NFAT nuclear translocation, and abrogation of interleukin-2 production—all hallmark events dependent on proximal kinase activity [6]. Beyond TCR signaling, Tyrphostin B7 also inhibits Fyn-mediated pathways in other immune cell types, demonstrating its utility for studying Src-family kinase involvement in B-cell receptor and Fcε receptor signaling.

Importantly, Tyrphostin B7's effects manifest without significantly altering receptor proximal events in growth factor signaling pathways (e.g., insulin or PDGF receptors) at concentrations effective for Lck inhibition. This selectivity profile has established Tyrphostin B7 as a preferred tool compound over broad-spectrum kinase inhibitors like staurosporine for studying lymphocyte-specific signaling. Its application has been instrumental in validating Lck as a master regulator of T-cell activation and in elucidating the hierarchical organization of early phosphorylation events in immunoreceptor signaling.

Table 3: Cellular Signaling Effects of Tyrphostin B7 Inhibition

Signaling ProcessEffect of Tyrphostin B7Downstream Consequences
ITAM phosphorylationComplete inhibitionBlocks ZAP-70 recruitment to TCR complex
ZAP-70 activationAbrogatedPrevents phosphorylation of LAT and SLP-76
Calcium mobilizationSignificantly reducedImpairs calcineurin activation and NFAT nuclear translocation
MAPK activationPartial inhibition (ERK, JNK)Attenuates AP-1-dependent transcription
NF-κB pathwayDelayed IκB degradationReduces NF-κB nuclear translocation and inflammatory gene expression
Cytoskeletal reorganizationInhibitedDisrupts immunological synapse formation

Properties

Product Name

Tyrphostin B7

IUPAC Name

(3E)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile

Molecular Formula

C15H9N5

Molecular Weight

259.27 g/mol

InChI

InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6-

InChI Key

CMMDWEJTQUTCKG-SDQBBNPISA-N

SMILES

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=C(/C#N)\C(=C(C#N)C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.